Guanylurea cimetidine

Descripción general

Descripción

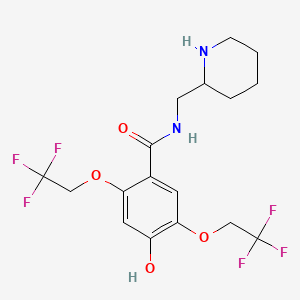

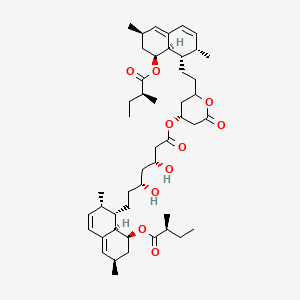

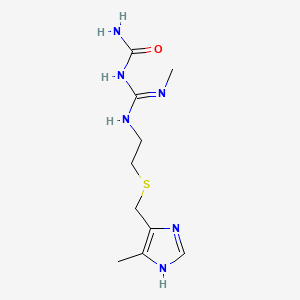

Guanylurea cimetidine is a compound with the molecular formula C10H18N6OS and a molecular weight of 270.35 . It is also known as dicyanodiamidine, dicyandiamidine, carbamoylguanidine, carbamimidoylurea, amidinourea . It is a potent inhibitor of histamine H2 receptors.

Synthesis Analysis

The synthesis of Guanylurea cimetidine involves the hydrolytic cleavage of the cyanoguanidino group in cimetidine to give a guanylurea derivative . This reaction was found to proceed quantitatively, as evidenced by HPLC analysis . The rate of hydrolysis was subject to specific acid catalysis .Molecular Structure Analysis

Quantum chemical studies (HF, B3LYP, MP2, G2MP2, and CBS-Q methods) were performed on the medicinally important GU based drugs to identify their stable tautomeric state and to understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis

The reaction of cimetidine with Fenton reagent results in the formation of Guanylurea cimetidine . The product distribution from the reaction of cimetidine with Fenton reagent clearly simulates the metabolism of cimetidine by the mixed-function oxidase .Physical And Chemical Properties Analysis

The density of Guanylurea cimetidine is predicted to be 1.38±0.1 g/cm3 . Its pKa value is predicted to be 10.67±0.46 .Aplicaciones Científicas De Investigación

Biotransformation Product of Metformin

Guanylurea cimetidine is a biotransformation product of metformin . Metformin is a widely used drug for the treatment of type 2 diabetes, and its use results in the production of guanylurea cimetidine. This compound, along with metformin, is of increasing concern due to their low biodegradability under natural attenuated conditions .

Environmental Impact

The presence of guanylurea cimetidine in aquatic environments can cause certain toxic effects on aquatic organisms. These effects include neurotoxicity, endocrine disruption, production of reactive oxygen species (ROS), and acetylcholinesterase disturbance .

Microbial Degradation

Certain microbes, such as Aminobacter sp. and Pseudomonas putida, have been reported to carry potential enzymatic pathways to degrade guanylurea cimetidine . This suggests that guanylurea cimetidine is no longer the dead-end product of metformin, opening up new possibilities for its biodegradation .

Acid-Catalyzed Hydrolysis

The hydrolytic cleavage of the cyanoguanidino group in cimetidine to give a guanylurea derivative has been studied . This process proceeds quantitatively, as evidenced by high-pressure liquid chromatographic (HPLC) analysis .

Pharmaceutical Applications

Guanylurea cimetidine is related to cimetidine, a histamine H2-receptor antagonist with wide clinical application . The acid-catalyzed hydrolysis of cimetidine results in the formation of guanylurea cimetidine .

Chemical Properties

Guanylurea cimetidine has specific chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight . These properties are important for its identification and use in various scientific applications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension guanylurea cimetidine, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.

Mode of Action

Cimetidine, and likely guanylurea cimetidine, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .

Biochemical Pathways

It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine

Result of Action

The primary result of the action of guanylurea cimetidine is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of guanylurea cimetidine can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of guanylurea cimetidine. Additionally, renal function can significantly impact the clearance of the drug

Propiedades

IUPAC Name |

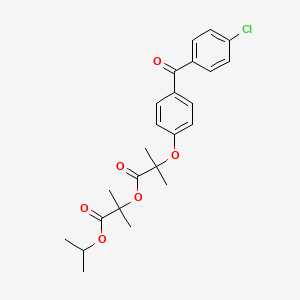

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWANUFLANSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998346 | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea | |

CAS RN |

77076-18-7 | |

| Record name | Guanylurea cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)